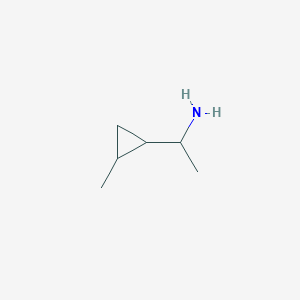

1-(2-Methylcyclopropyl)ethan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13N |

|---|---|

Molecular Weight |

99.17 g/mol |

IUPAC Name |

1-(2-methylcyclopropyl)ethanamine |

InChI |

InChI=1S/C6H13N/c1-4-3-6(4)5(2)7/h4-6H,3,7H2,1-2H3 |

InChI Key |

PNORXWKSUWCACH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1C(C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2 Methylcyclopropyl Ethan 1 Amine

Strategies for the Construction of the 2-Methylcyclopropyl Ring System

The formation of the strained three-membered ring of 1-(2-methylcyclopropyl)ethan-1-amine requires specialized synthetic techniques. Modern organic synthesis offers a variety of powerful methods for this purpose, ranging from metal-catalyzed reactions to classical name reactions with modern variations.

Contemporary Cyclopropanation Reactions

Cyclopropanation reactions, the addition of a one-carbon unit to an alkene, stand as the most direct and widely employed strategy for the synthesis of cyclopropane (B1198618) derivatives. The choice of catalyst and reaction conditions can profoundly influence the efficiency and stereoselectivity of this transformation.

Transition metal catalysis has revolutionized the synthesis of cyclopropanes, offering mild and selective routes. Rhodium(II), titanium, and nickel complexes are among the most effective catalysts for the cyclopropanation of alkenes like propene or butene, which are precursors to the 2-methylcyclopropyl group.

Rhodium(II)-Catalyzed Cyclopropanation: Dirhodium(II) carboxylates are highly effective catalysts for the decomposition of diazo compounds to generate rhodium carbenoids, which then react with alkenes to form cyclopropanes. researchgate.netnih.gov The choice of the chiral ligand on the rhodium catalyst can allow for high levels of enantioselectivity, which is crucial for the synthesis of specific stereoisomers of this compound. The reaction of a suitable diazoester with propene in the presence of a chiral rhodium(II) catalyst can afford optically active 2-methylcyclopropanecarboxylates, which can then be converted to the target amine. The diastereoselectivity of these reactions is often influenced by the stereochemistry of the alkene and the nature of the catalyst. researchgate.net For instance, the cyclopropanation of Z-alkenes often leads to cis-substituted cyclopropanes, while E-alkenes yield trans-products.

| Catalyst | Alkene | Diazo Compound | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (% ee) | Yield (%) |

| Rh₂(S-DOSP)₄ | Styrene | Ethyl diazoacetate | >97:3 | 77 | 59 |

| Rh₂(S-TCPTAD)₄ | Ethyl acrylate | Methyl p-tolyldiazoacetate | >97:3 | 84 | 71 |

| [Co(P1)] | Styrene | Succinimidyl diazoacetate | >99:1 (trans) | 99 (trans) | 95 |

Data sourced from multiple studies on transition metal-catalyzed cyclopropanations and may not be directly representative of reactions with propene but illustrate the general efficacy of the catalysts. organic-chemistry.orgnih.gov

Titanium-Catalyzed Cyclopropanation: Titanium-based catalysts are also employed in cyclopropanation reactions. The Kulinkovich reaction, for example, allows for the synthesis of cyclopropanols from esters using a titanium(IV) isopropoxide catalyst and a Grignard reagent. nih.gov A modification of this reaction, the Kulinkovich-de Meijere reaction, can be used to synthesize cyclopropylamines from amides or nitriles, providing a more direct route to the target molecule. Furthermore, titanium silicalite-1 (TS-1) has been investigated for the epoxidation of 1-butene, a related transformation that highlights the utility of titanium catalysts in activating small alkenes. nih.govresearchgate.netdoi.org

Nickel-Catalyzed Cyclopropanation: Nickel catalysts have emerged as powerful tools for cyclopropanation, particularly for electron-deficient alkenes. nih.gov Nickel-catalyzed procedures can offer complementary reactivity to other methods. For instance, nickel catalysts can be used in reductive cyclopropanation reactions, and recent developments have shown their utility in formal [3+2] cycloadditions of donor-acceptor cyclopropanes. nih.govnih.gov Electrocatalytic methods using nickel complexes are also being explored for the cyclopropanation of alkenes. chemrxiv.org

The Simmons–Smith reaction is a classic and reliable method for the cyclopropanation of alkenes. It involves the use of an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. youtube.comwikipedia.orgnumberanalytics.com The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane product. For example, the cyclopropanation of cis-2-butene (B86535) yields cis-1,2-dimethylcyclopropane, while trans-2-butene gives the trans-isomer. masterorganicchemistry.com This stereospecificity is highly valuable for controlling the relative stereochemistry of the methyl group on the cyclopropane ring of the target molecule.

Several modifications of the Simmons-Smith reaction have been developed to improve its efficiency and scope. The Furukawa modification, which uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, often leads to higher yields and cleaner reactions. wikipedia.org The presence of a directing group, such as a hydroxyl group, in the alkene substrate can influence the stereochemical outcome of the reaction, allowing for diastereoselective cyclopropanations. acs.org

| Alkene | Reagents | Product(s) | Diastereoselectivity | Yield (%) |

| Cyclohexene | CH₂I₂ / Zn(Cu) | Norcarane | N/A | ~90 |

| (Z)-2-Butene | CH₂I₂ / Zn(Cu) | cis-1,2-Dimethylcyclopropane | Stereospecific | High |

| (E)-2-Butene | CH₂I₂ / Zn(Cu) | trans-1,2-Dimethylcyclopropane | Stereospecific | High |

| Alkenyl Carbinol | CH₂I₂ / Et₂Zn | Directed cyclopropanation | High | Good |

Data is based on general outcomes of the Simmons-Smith reaction and its variations. masterorganicchemistry.comacs.orgnih.gov

The Michael-Initiated Ring-Closure (MIRC) reaction is a powerful strategy for the construction of cyclopropanes, particularly those bearing electron-withdrawing groups. The reaction involves the Michael addition of a nucleophile to an α,β-unsaturated compound containing a leaving group on the α-carbon. The resulting enolate then undergoes an intramolecular nucleophilic substitution to close the three-membered ring. researchgate.netmdpi.com

While this method is highly effective for the synthesis of functionalized cyclopropanes, its direct application to the synthesis of the simple 2-methylcyclopropyl ring of the target compound can be challenging. The starting materials would require specific functionalities that might need to be removed in subsequent steps. However, the principles of MIRC can be applied in a multi-step synthesis. For instance, a MIRC reaction could be used to generate a cyclopropane with ester or nitrile functionalities, which could then be elaborated to the desired 2-methyl and 1-aminoethyl substituents.

The addition of nucleophiles to the double bond of cyclopropenes provides a direct route to functionalized cyclopropanes. researchgate.net For the synthesis of the 2-methylcyclopropyl moiety, this would involve the addition of a suitable nucleophile to a 1-methylcyclopropene (B38975) derivative. Organometallic reagents, such as Grignard or organolithium reagents, can act as nucleophiles in this context. youtube.comchemtube3d.com The regioselectivity of the addition would be a key factor to control, ensuring the formation of the desired 2-methylcyclopropane isomer. The availability and stability of the requisite cyclopropene (B1174273) starting materials can be a limitation of this approach.

Methods for Installing the Ethan-1-amine Functional Group

The introduction of the primary amine is a critical step in the synthesis. Several classical and modern organic reactions can be employed, starting from various precursors.

Reductive amination is a widely used and highly effective method for synthesizing amines from carbonyl compounds. researchgate.netorganic-chemistry.org This process involves the reaction of a ketone or aldehyde with an amine source, typically ammonia (B1221849) for primary amines, to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. nih.gov For the synthesis of this compound, the precursor would be 1-(2-methylcyclopropyl)ethan-1-one. nist.govchemeo.com

The reaction can be performed using various reducing agents and conditions. organic-chemistry.org Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net Catalytic hydrogenation is also a viable method, often employed in industrial-scale processes. uomustansiriyah.edu.iq A scalable synthetic route for the analogous (S)-1-cyclopropyl ethyl-1-amine has been developed using cyclopropyl (B3062369) methyl ketone and a chiral amine, followed by reduction and debenzylation, achieving high optical purity (≥97% ee). google.com Biocatalytic methods using imine reductases (IREDs) or reductive aminases (RedAms) offer a green and highly enantioselective alternative to traditional chemical catalysis. researchgate.netnih.gov

Table 1: Comparison of Reductive Amination Methods

| Method | Amine Source | Reducing Agent / Catalyst | Key Features |

|---|---|---|---|

| Chemical Reduction | Ammonia / Ammonium (B1175870) Salt | NaBH(OAc)₃, NaBH₃CN, NaBH₄ | Mild conditions, broad substrate scope. organic-chemistry.org |

| Catalytic Hydrogenation | Ammonia | H₂, Metal Catalyst (e.g., Pt, Pd, Ni) | Suitable for large-scale synthesis. uomustansiriyah.edu.iq |

The Curtius rearrangement provides a pathway to primary amines from carboxylic acids with the loss of one carbon atom. wikipedia.orgnih.govrsc.org The process involves the thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate, which can then be hydrolyzed to yield the primary amine and carbon dioxide. wikipedia.orgmasterorganicchemistry.com To synthesize this compound, the starting material would be 2-(2-methylcyclopropyl)propanoic acid.

The key intermediate, the acyl azide, is typically prepared from a carboxylic acid derivative, such as an acid chloride or a mixed anhydride, by reaction with an azide salt (e.g., sodium azide). nih.govorganic-chemistry.org The rearrangement from the acyl azide to the isocyanate is believed to be a concerted process, proceeding with full retention of the migrating group's stereochemistry. wikipedia.org This feature is particularly valuable for synthesizing chiral amines. chem-station.com The antidepressant drug tranylcypromine, which features a cyclopropylamine (B47189) structure, is commercially synthesized using a Curtius rearrangement. uomustansiriyah.edu.iq

A related transformation is the Hofmann rearrangement, where a primary amide is converted to a primary amine with one less carbon atom using a halogen (e.g., bromine) and a strong base. chem-station.comwikipedia.org This reaction also proceeds through an isocyanate intermediate and retains the stereochemistry of the migrating group. chem-station.comyoutube.com An electrochemically induced Hofmann rearrangement has been successfully applied to convert various cyclopropyl amides into the corresponding cyclopropylamines. researchgate.net

Table 2: Overview of Rearrangement Reactions for Amine Synthesis

| Reaction | Starting Material | Key Intermediate | Reagents |

|---|---|---|---|

| Curtius Rearrangement | Carboxylic Acid | Acyl azide, Isocyanate | NaN₃ (to form azide), Heat/hv, H₂O |

Primary amines can be synthesized via nucleophilic substitution (Sₙ2) reactions where a suitable nitrogen nucleophile displaces a leaving group, such as a halide, from an appropriate substrate. For this target molecule, a potential precursor would be a compound like 1-chloro-1-(2-methylcyclopropyl)ethane or 1-bromo-1-(2-methylcyclopropyl)ethane.

A highly effective method for this transformation is the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate. uomustansiriyah.edu.iq The potassium salt of phthalimide is alkylated with the halogenated intermediate. Subsequent hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide cleaves the imide structure to release the desired primary amine, avoiding the overalkylation often seen with ammonia. uomustansiriyah.edu.iq Another robust method is the azide synthesis, where an alkyl halide is treated with sodium azide to form an alkyl azide. libretexts.org The azide, being non-nucleophilic, does not undergo further reaction. libretexts.org The alkyl azide is then reduced to the primary amine, commonly with lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. uomustansiriyah.edu.iqlibretexts.org

Direct alkylation of ammonia with a halogenated intermediate is the most straightforward approach to amine synthesis but is often plagued by a lack of selectivity. masterorganicchemistry.com Ammonia, acting as a nucleophile, reacts with an alkyl halide in an Sₙ2 reaction to form a primary ammonium salt, which then deprotonates to the primary amine. chemguide.co.ukchemguide.co.uk

However, the newly formed primary amine is also nucleophilic—often more so than ammonia—and can compete with ammonia to react with the remaining alkyl halide. masterorganicchemistry.comchemguide.co.uk This leads to the formation of secondary and tertiary amines, as well as quaternary ammonium salts, resulting in a mixture of products. libretexts.orgmasterorganicchemistry.com To favor the formation of the primary amine, a large excess of ammonia is typically required to increase the probability of the alkyl halide reacting with ammonia rather than the product amine. chemguide.co.ukchemguide.co.uk Due to these selectivity issues, methods like the Gabriel or azide syntheses are generally preferred for the clean preparation of primary amines. libretexts.org

Stereoselective Synthesis of this compound

Achieving the desired stereochemistry is paramount, as the biological activity of chiral molecules often depends on their specific configuration. This requires stereocontrol during the formation of the cyclopropane ring or the installation of the amine.

Asymmetric cyclopropanation is a powerful strategy for constructing enantioenriched cyclopropane rings. wiley-vch.deresearchgate.net These reactions typically involve the transfer of a carbene fragment to an olefin, catalyzed by a chiral transition metal complex. nih.gov Catalysts based on rhodium, copper, cobalt, and ruthenium have been extensively developed for these transformations. researchgate.netnih.gov

To generate the 2-methylcyclopropyl scaffold, an asymmetric cyclopropanation would be performed on a suitable olefin precursor, such as propene, using a diazo compound as the carbene source. For instance, cobalt(II) complexes with specific porphyrin-like ligands have been shown to be effective catalysts for the asymmetric cyclopropanation of various olefins with diazoacetates, yielding cyclopropanes with high diastereo- and enantioselectivity. organic-chemistry.org Similarly, gold(I)-catalyzed asymmetric cyclopropanation has been developed, where the chirality of the final product is determined in the initial cyclopropanation step. pku.edu.cn Biocatalytic approaches, using engineered hemoproteins like myoglobin, have also emerged as a means to achieve highly stereoselective cyclopropanations under mild conditions. nih.gov These methods provide a direct route to optically active cyclopropane scaffolds that can be further elaborated to the target amine. nih.gov

Table 3: Selected Catalysts for Asymmetric Cyclopropanation

| Catalyst Type | Metal Center | Chiral Ligand Example | Key Features |

|---|---|---|---|

| Metalloporphyrin-like | Cobalt (Co) | Chiral Porphyrins (e.g., [Co(P1)]) | High yields, excellent diastereo- and enantioselectivity. organic-chemistry.org |

| Gold(I) Complexes | Gold (Au) | Chiral Phosphine Ligands | High yields and enantiomeric excess (e.e.). pku.edu.cn |

| Engineered Hemoproteins | Iron (Fe) | Myoglobin Variants | Biocatalytic, high stereoselectivity, green chemistry. nih.gov |

Chemo-Enzymatic Routes to Chiral Cyclopropylamine Derivatives

Chemo-enzymatic synthesis, which combines the selectivity of biocatalysis with the practicality of traditional organic chemistry, offers powerful pathways to enantiomerically pure compounds. rochester.eduresearchgate.netcabidigitallibrary.orgresearchgate.net These methods leverage enzymes for key stereoselective transformations that are often difficult to achieve with conventional chemical catalysts. For the synthesis of chiral cyclopropylamines, several enzymatic strategies, including reductive amination, kinetic resolution via acylation, and transaminase-based resolutions, have been explored. rochester.edumdpi.com

Enzyme-mediated reductive amination is a direct and atom-economical method for converting a ketone to a chiral amine. sci-hub.box Amine dehydrogenases (AmDHs), such as Leucine Dehydrogenase (LeuDH), catalyze the asymmetric amination of a ketone using an ammonia source and a reducing cofactor, typically NADH or NADPH. nih.govmdpi.comresearchgate.netnih.gov The process often requires a cofactor regeneration system, for which enzymes like formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH) are commonly used.

In the context of this compound synthesis, this method would involve the reductive amination of 1-(2-methylcyclopropyl)ethan-1-one. While direct application on this specific substrate is not widely documented in readily available literature, the principle has been successfully applied to structurally similar compounds. For instance, an efficient chemo-enzymatic route to (S)-cyclopropylglycine was developed starting from methylcyclopropyl ketone. The synthesis involved permanganate (B83412) oxidation to cyclopropylglyoxylic acid, followed by reductive amination using LeuDH from Thermoactinomyces intermedius, with NADH cofactor recycling accomplished by FDH from Pichia pastoris. researchgate.net This demonstrates the feasibility of using LeuDH for the asymmetric amination of ketones bearing a cyclopropyl group, suggesting a promising route to enantiopure this compound.

Table 1: Key Enzymes in Reductive Amination for Chiral Amine Synthesis

| Enzyme Class | Specific Enzyme Example | Function | Cofactor System |

|---|---|---|---|

| Amine Dehydrogenase | Leucine Dehydrogenase (LeuDH) | Catalyzes the stereoselective reductive amination of a ketone to a chiral amine. | NADH/NADPH |

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. Lipase-catalyzed acylation is a prominent method for the kinetic resolution of racemic amines and alcohols. jocpr.comnih.govscispace.commdpi.com In this process, a lipase (B570770) enzyme selectively acylates one enantiomer of the racemic amine with an acyl donor (e.g., an ester), leaving the other enantiomer unreacted. The resulting acylated amine and the unreacted amine can then be separated.

The application of this method has been demonstrated for a closely related cyclopropylamine. In the pursuit of a key chiral intermediate, (S)-1-cyclopropyl-2-methoxyethanamine, a kinetic resolution of the racemic amine was attempted. researchgate.net Using lipase-catalyzed acylation, the desired (S)-amine was obtained in a 35% yield with a high enantiomeric excess (ee) of 91%. researchgate.net This result highlights the potential of lipase-catalyzed kinetic resolution as a viable strategy for obtaining enantiomerically enriched this compound.

Table 2: Lipase-Catalyzed Kinetic Resolution of a Cyclopropylamine Derivative

| Substrate | Enzyme Type | Outcome | Yield (%) | Enantiomeric Excess (ee %) |

|---|

Transaminases (TAs), or aminotransferases, are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. researchgate.net They are powerful tools for the synthesis of chiral amines and can also be employed in the kinetic resolution of racemic amines. nih.govnih.govrsc.orgrsc.org In a kinetic resolution setup, a transaminase selectively converts one enantiomer of the racemic amine into a ketone, leaving the other enantiomer untouched.

An attempt to resolve racemic 1-cyclopropyl-2-methoxyethanamine (B1425465) using a transaminase from Vibrio fluvalis has been reported. researchgate.net While the resolution did proceed, it resulted in the (S)-amine with a 38% yield but a modest enantiomeric excess of only 53%. researchgate.net This suggests that while the concept is sound, the choice of the specific transaminase and the optimization of reaction conditions are critical for achieving high enantioselectivity for cyclopropylamine substrates.

Table 3: Transaminase-Based Resolution of a Cyclopropylamine Derivative

| Substrate | Enzyme Source | Outcome | Yield (%) | Enantiomeric Excess (ee %) |

|---|

Diastereoselective Synthetic Control and Formal Nucleophilic Substitution

Controlling the diastereoselectivity in the synthesis of molecules with multiple stereocenters is a fundamental challenge. For this compound, this involves controlling the relative stereochemistry of the methyl group on the cyclopropane ring and the amine group on the side chain.

One advanced strategy involves the formal nucleophilic substitution of bromocyclopropanes. nih.govmdpi.com This reaction proceeds through a base-assisted dehydrohalogenation to form a highly reactive cyclopropene intermediate, followed by the nucleophilic addition of an amine across the double bond. The diastereoselectivity of this addition can be controlled by the substituents already present on the cyclopropane ring. By starting with an enantiomerically enriched bromocyclopropane (B120050) precursor, it is possible to obtain densely substituted, enantioenriched cyclopropylamines. This methodology allows the configuration of two adjacent stereocenters to be governed by the initial chiral center of the cyclopropene intermediate. nih.gov While not specifically detailed for this compound, this approach provides a powerful framework for the diastereoselective synthesis of polysubstituted chiral cyclopropanes. nih.govrsc.org

Chiral Resolution Techniques of Racemic Mixtures and Precursors

Beyond enzymatic kinetic resolution, classical chiral resolution via the formation of diastereomeric salts is a robust and scalable method for separating enantiomers. This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by crystallization.

A scalable synthetic method for preparing non-racemic 1-cyclopropyl alkyl-1-amines, specifically including (S)-1-cyclopropyl ethyl-1-amine, has been developed and patented. This process utilizes inexpensive starting materials, namely cyclopropyl methyl ketone and S-(−)-α-phenylethylamine as the chiral auxiliary. The reductive amination of the ketone with the chiral amine yields a mixture of diastereomers. Due to their different physical properties, these diastereomers can be separated. Subsequent hydrogenolysis removes the chiral auxiliary, affording the desired enantiopure this compound. This industrial-scale process is reported to achieve an excellent optical purity of 97% ee or higher, and in some cases, exceeding 99.5% ee, without the need for chromatographic purification.

Emerging Synthetic Technologies (e.g., Flow Chemistry) for Cyclopropylamines

Flow chemistry, or continuous flow synthesis, is an emerging technology that offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. uc.pteuropa.eumdpi.com

The synthesis of cyclopropylamines has been successfully adapted to continuous flow systems. rsc.orgmpg.de For example, a two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones has been developed. This process involves the photocyclization of 1,2-diketones to 2-hydroxycyclobutanones, followed by their reaction with amines, which proceeds via a tandem condensation and ring contraction. This method allows for the generation of a library of cyclopropylamines with good chemical yields, high productivity, and significantly reduced residence times compared to batch reactions (e.g., 30 minutes vs. 48 hours). mpg.de The application of such flow technologies provides a powerful platform for the rapid and efficient synthesis of diverse cyclopropylamine derivatives, including potentially this compound, by streamlining multi-step sequences and minimizing intermediate purification steps. rsc.orgmpg.de

Chemical Reactivity and Transformation Pathways of 1 2 Methylcyclopropyl Ethan 1 Amine

Amine Functional Group Reactivity in 1-(2-Methylcyclopropyl)ethan-1-amine

The lone pair of electrons on the nitrogen atom of the primary amine group is central to the molecule's reactivity, allowing it to function as a base and a nucleophile. msu.edu

The basicity of an amine is a measure of its ability to accept a proton, while its nucleophilicity relates to its ability to donate its electron pair to an electrophilic atom, typically carbon. masterorganicchemistry.com For many amines, these two properties are correlated. ksu.edu.sa

The basicity of cyclopropylamines, including this compound, is influenced by the electronic properties of the cyclopropyl (B3062369) group. The carbon atoms in a cyclopropane (B1198618) ring have a higher s-character in their C-H bonds compared to acyclic alkanes due to the ring's angle strain. This increased s-character makes the cyclopropyl group more electronegative, which can withdraw electron density from the attached amino group. This inductive effect generally leads to a reduced basicity compared to other cycloalkylamines like cyclohexylamine. rsc.org Studies have confirmed the reduced basicity of small-ring amines, which is attributed to their smaller CCC bond angles. rsc.org

Despite a slightly reduced basicity, the amine group remains a potent nucleophile, readily participating in reactions where it attacks electron-deficient centers. msu.edu

Table 1: Factors Influencing Basicity of Cycloalkylamines

| Factor | Description | Effect on this compound |

| Hybridization | The carbon atoms of the cyclopropyl ring have increased s-character, making them more electronegative. | Reduces basicity by withdrawing electron density from the nitrogen atom. rsc.org |

| Angle Strain | The strained bond angles of the cyclopropane ring influence the electronegativity of the carbon atoms. | Contributes to the reduced basicity compared to less strained cyclic amines. rsc.org |

| Steric Hindrance | The bulkiness of groups around the nitrogen atom can affect its ability to be protonated or to attack an electrophile. | The methyl group on the adjacent carbon may introduce some steric hindrance, but it is generally not significant enough to prevent typical amine reactions. |

Like other primary amines, this compound undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides. This reaction involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acylating agent, resulting in the formation of a stable N-substituted amide derivative. msu.edu

This transformation is significant because the resulting N-(1-(2-methylcyclopropyl)ethyl)amide can exhibit different reactivity from the parent amine. For instance, N-cyclopropylamides are known to undergo novel ring-opening rearrangement reactions under the influence of Lewis acids like aluminum chloride, providing access to compounds such as N-(2-chloropropyl)amides and 2-oxazolines. rsc.orgresearchgate.net

The nucleophilic nature of the amine group in this compound allows it to react with a variety of electrophiles. A prominent example is its reaction with carbonyl compounds like aldehydes and ketones. This condensation reaction typically forms an imine (or Schiff base) intermediate, which can be further reduced to a secondary amine if desired. nih.gov

The general pathway involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. This reactivity is a cornerstone of amine chemistry and is used to build more complex molecular structures. acs.org The compound can also react with other electrophiles, such as alkyl halides, although such reactions can lead to a mixture of primary, secondary, and tertiary amines due to the product also being nucleophilic. msu.edu

As a base, this compound readily reacts with acids to form ammonium (B1175870) salts. chemicalland21.com For example, treatment with hydrochloric acid would yield 1-(2-methylcyclopropyl)ethan-1-ammonium chloride. This salt formation is a fundamental property of amines. researchgate.net

The stability of these salts is a critical consideration, particularly in pharmaceutical applications. Research on other cyclopropylamine-containing molecules has shown that the cyclopropyl amine moiety can be susceptible to hydrolytic degradation under high pH conditions. nih.gov Converting the amine to a salt and controlling the microenvironmental pH can significantly enhance the chemical stability of the compound in the solid state. nih.gov The deprotection of protected aminocyclopropanes using reagents like iodotrimethylsilane (B154268) often yields the corresponding crystalline hydrogen iodide salts, which are stable and easily handled. nih.gov

Reactivity of the Cyclopropyl Ring System

The cyclopropane ring is characterized by significant ring strain, estimated to be around 27 kcal/mol. This inherent strain energy makes the ring susceptible to cleavage under various conditions, acting as a driving force for a range of chemical transformations. rsc.orgresearchgate.net

The most distinctive reactivity of the cyclopropyl group in this compound is its propensity to undergo ring-opening reactions. These transformations are driven by the release of strain energy and can be initiated by electrophiles, nucleophiles, radical species, or transition metals. rsc.orgresearchgate.net The presence of the amine substituent significantly influences the regioselectivity and facility of these reactions. acs.orgacs.org

Ring-opening can occur via cleavage of either the vicinal bond (adjacent to the substituent) or the distal bond (opposite the substituent). nih.gov In the case of aminocyclopropanes, reactions in superacid have been shown to cause regioselective protonation and cleavage at the distal C-C bond. nih.gov Furthermore, N-cyclopropylamides, formed via acylation of the amine, can be prompted to undergo ring-opening rearrangements in the presence of Lewis acids. rsc.orgresearchgate.net Electrochemical oxidation of cyclopropylamides in the presence of alcohols has also been developed as a method for oxidative ring-opening to synthesize 1,3-oxazines. chemistryviews.org

These strain-release transformations are synthetically valuable as they allow for the conversion of the compact, rigid cyclopropyl scaffold into stereodefined acyclic molecules. researchgate.net

Table 2: Summary of Key Reactions

| Section | Reaction Type | Reactant(s) | Product(s) | Key Features |

| 3.1.2 | Acylation | Acid chloride, Acid anhydride | N-substituted amide | Forms a stable amide bond; product can undergo further transformations. rsc.orgresearchgate.net |

| 3.1.3 | Reaction with Carbonyls | Aldehyde, Ketone | Imine (Schiff base) | Nucleophilic addition of the amine followed by dehydration. nih.gov |

| 3.1.4 | Salt Formation | Acid (e.g., HCl) | Ammonium salt | Basic amine is protonated; improves stability and handling. chemicalland21.comnih.gov |

| 3.2.1 | Ring-Opening | Lewis acid, Superacid, Electrochemical conditions | Acyclic compounds (e.g., N-(2-chloropropyl)amides), Heterocycles (e.g., 2-oxazolines, 1,3-oxazines) | Driven by the release of ring strain; regioselectivity is influenced by the amine substituent and reaction conditions. rsc.orgnih.govchemistryviews.org |

Metal-Catalyzed Ring-Opening Processes

The significant ring strain inherent in the three-membered cyclopropyl ring (approximately 27 kcal/mol) renders it susceptible to cleavage. This reactivity can be harnessed and controlled through the use of transition metal catalysts. For aminocyclopropanes such as this compound, the nitrogen atom can play a crucial role as a directing group, guiding the metal catalyst to selectively activate and cleave one of the adjacent C-C bonds.

The predominant mechanism for this transformation involves the oxidative addition of a C-C bond of the cyclopropane ring to a low-valent metal center. This process forms a metallacyclobutane intermediate, which can then undergo further reactions, such as reductive elimination, β-hydride elimination, or insertion reactions, to yield a variety of acyclic products. The regioselectivity of the initial C-C bond cleavage is influenced by steric and electronic factors, including the substitution pattern on the cyclopropyl ring and the nature of the amine's protecting group, if any. rsc.org

While research specifically on this compound is limited, extensive studies on related N-acyl, N-sulfonyl, and other activated aminocyclopropanes provide a framework for predicting its behavior. rsc.orgrsc.org Catalysts based on rhodium(I), palladium(0), nickel(0), and iron have proven effective in promoting the ring-opening of various cyclopropyl derivatives. acs.orgacs.org For instance, Lewis acids such as AlCl₃ have been shown to effect the ring-opening rearrangement of N-cyclopropylamides, proceeding through an aziridine (B145994) intermediate. rsc.org Gold-catalyzed ring-opening has also been demonstrated for cyclopropanes bearing activating groups like alkynyl substituents. rsc.org

In the case of this compound, the amine group can coordinate to the metal center, directing the oxidative addition to either the C1-C2 or C1-C3 bond. The presence of the methyl group at the C2 position would sterically and electronically influence this selectivity, likely favoring cleavage of the less substituted C1-C3 bond. Subsequent reaction pathways of the resulting metallacyclobutane would lead to various linear amine derivatives.

Table 1: Overview of Metal-Catalyzed Ring-Opening Reactions of Cyclopropylamines

| Catalyst System | Substrate Type | Proposed Intermediate | Typical Products |

|---|---|---|---|

| Rh(I) complexes | N-Vinylcyclopropylamides | Metallacyclobutane | Pyrrolidines, linear enamides |

| Pd(0) / Lewis Acid | Donor-Acceptor Cyclopropanes | Zwitterionic π-allyl palladium | Cyclopentanes, functionalized amines |

| Ni(0) / Ligands | Cyclopropyl Ketones | Nickelacyclobutanone | Linear enolates, difunctionalized ketones chemrxiv.org |

| Au(I) / Au(III) | Alkynyl-cyclopropanes | Vinyl-gold species | Indolizines, dienes rsc.org |

| AlCl₃ (Lewis Acid) | N-Cyclopropylamides | Aziridinium ion | N-(2-chloropropyl)amides, oxazolines rsc.org |

| Fe(III) Chloride | Donor-Acceptor Aminocyclopropanes | Aza-oxyallyl cation | Aminotetrahydrofurans acs.org |

Pericyclic Reactions Involving the Cyclopropyl Moiety

Pericyclic reactions are concerted processes that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. msu.eduudel.edu The primary types of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. libretexts.org The involvement of a simple, non-activated cyclopropyl ring, such as that in this compound, in these reactions is generally limited by high activation barriers.

Cycloaddition Reactions: In cycloaddition reactions, the cyclopropane ring can formally act as a three-carbon component in [3+2] annulations. This transformation involves the cleavage of a C-C bond to form a 1,3-dipole or a zwitterionic intermediate, which is then trapped by a two-atom component (a dipolarophile). However, this process typically requires the cyclopropane to be "activated" by both a donor and an acceptor group on adjacent carbons. epfl.ch These donor-acceptor (D-A) cyclopropanes exhibit significantly lower activation energies for heterolytic ring cleavage. acs.orgepfl.ch Since this compound lacks an electron-withdrawing acceptor group, it is not predisposed to this type of low-energy ring-opening, making its participation in thermal [3+2] cycloadditions highly unfavorable under normal conditions.

Electrocyclic Reactions: Electrocyclic reactions involve the concerted formation of a σ-bond from a conjugated π-system, or the reverse ring-opening process. libretexts.org The thermal electrocyclic ring-opening of a cyclopropane would yield a propene derivative. According to the Woodward-Hoffmann rules, the thermal ring-opening of a cyclopropane to an allyl cation is a symmetry-allowed conrotatory process, but it is an extremely high-energy transformation. Photochemical induction can facilitate such reactions, but for simple alkyl-substituted cyclopropanes, these reactions are not synthetically common. The reverse reaction, the electrocyclic ring-closure of an allylic system to a cyclopropane, is also known but is typically unfavorable for simple acyclic systems.

Table 2: Feasibility of Pericyclic Reactions for Non-Activated Aminocyclopropanes

| Reaction Type | Description | Feasibility for this compound | Rationale |

|---|---|---|---|

| [3+2] Cycloaddition | Ring-opening to a 1,3-dipole followed by trapping. | Very Low | Lack of an activating electron-acceptor group makes the initial C-C bond cleavage energetically costly. epfl.ch |

| Electrocyclic Ring-Opening | Concerted cleavage of a C-C bond to form an alkene. | Very Low (Thermal) | High activation energy barrier due to orbital symmetry constraints for non-activated cyclopropanes. udel.edu |

| Sigmatropic Rearrangement | Migration of a σ-bond across a π-system. | Not Applicable | Lacks the requisite conjugated π-system for canonical sigmatropic shifts (e.g., Cope, Claisen). |

Isomerization and Stereochemical Interconversions (e.g., cis/trans Cyclopropyl Isomerization)

The substituted cyclopropane ring in this compound can exist as geometric isomers (cis/trans) based on the relative orientation of the methyl group and the ethanamine substituent. The interconversion between these stereoisomers is a significant chemical pathway that can be facilitated by certain reagents, particularly Lewis acids.

Research on 2-substituted cyclopropylamines has demonstrated that cis/trans-isomerization can occur in the presence of zinc halide salts (e.g., ZnI₂, ZnCl₂). chemrxiv.orgnih.gov The thermodynamically more stable trans isomer is typically favored at equilibrium. This process is believed to proceed through a mechanism involving coordination of the Lewis acid to the nitrogen atom of the amine. This coordination enhances the electrophilicity of the adjacent carbon atom and weakens the distal C-C bond of the cyclopropane ring. A transient, reversible ring-opening can occur, forming a carbocationic or zinc homoenolate intermediate. chemrxiv.orgnih.gov Rotation around the newly formed single bonds in this acyclic intermediate, followed by ring-closure, can lead to the formation of either the cis or trans isomer. Over time, this reversible process allows the system to equilibrate to the thermodynamically most stable configuration.

The efficiency of this isomerization can be controlled by reaction conditions. For example, the addition of a polar aprotic co-solvent has been observed to inhibit the isomerization process, allowing for the kinetic product of a reaction to be isolated. chemrxiv.orgnih.govfigshare.com This provides a method to either access the thermodynamically favored isomer or preserve a specific stereochemistry. While not demonstrated for this specific molecule, modern biocatalytic methods using enzymes like transaminases have also been employed for the dynamic kinetic resolution and isomerization of cyclic amines, converting a mixture of diastereomers into a single, pure stereoisomer. nih.gov

Table 3: Conditions for Lewis Acid-Mediated Cyclopropylamine (B47189) Isomerization

| Catalyst | Substrate | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| ZnI₂ | trans-2-Phenylcyclopropylamine | 1,2-Dichloroethane | Room Temp | Equilibrium mixture of cis and trans isomers | chemrxiv.orgnih.gov |

| ZnCl₂ | cis-2-Substituted Cyclopropylamines | Tetrahydrofuran | Reflux | Isomerization to the trans isomer | chemrxiv.orgnih.gov |

| ZnI₂ / Additive | trans-2-Phenylcyclopropylamine | DCE / HMPA | Room Temp | Isomerization is inhibited | chemrxiv.orgfigshare.com |

In-depth Scientific Review of this compound Reveals Gaps in Current Research

A comprehensive analysis of available scientific literature and patent databases indicates that the chemical compound this compound, while a structurally intriguing molecule, has not been the specific subject of extensive published research corresponding to the detailed areas of derivatization and application outlined in the user's request.

General findings on related structures suggest the potential utility of this compound. For instance, the cyclopropylamine motif is a key component in various biologically active agents, notably as inhibitors for enzymes like Lysine-Specific Demethylase 1 (LSD1), where the rigid cyclopropane ring is crucial for activity. nii.ac.jpnih.gov It is chemically plausible that this compound could serve as a valuable precursor in the synthesis of novel compounds. Scalable synthetic methods for structurally similar, though not identical, cyclopropylamines have been patented, highlighting the industrial interest in this class of molecules as intermediates for pharmaceutically active compounds. google.com

Research into quinolone antibiotics frequently involves the reaction of a quinolone core with various primary amines, and methods for pyrimidine (B1678525) synthesis are also adaptable to a wide range of amine-containing precursors. nih.govgrowingscience.comnih.govorganic-chemistry.org However, no specific examples employing this compound were identified.

Derivatization and Advanced Scaffold Applications of 1 2 Methylcyclopropyl Ethan 1 Amine

Synthesis of Isotopically-Labeled 1-(2-Methylcyclopropyl)ethan-1-amine for Mechanistic and Kinetic Studies

The use of isotopically-labeled compounds is a powerful tool for elucidating reaction mechanisms and determining the kinetics of chemical and biological processes. nih.gov By replacing specific atoms within a molecule with their heavier isotopes, such as deuterium (B1214612) (²H or D) for hydrogen or carbon-13 (¹³C) for carbon, researchers can track the fate of atoms through a reaction, probe bond-breaking and bond-forming steps, and analyze metabolic pathways. For a chiral amine like this compound, isotopic labeling can provide critical insights into its enzymatic and chemical transformations.

The synthesis of isotopically-labeled this compound would be designed to place labels at specific, chemically significant positions. The choice of isotope and its location depends on the specific scientific question being addressed. For instance, deuterium labeling is often employed in kinetic isotope effect (KIE) studies to determine if a C-H bond is broken in the rate-determining step of a reaction. nih.gov Carbon-13 labeling, on the other hand, is invaluable for nuclear magnetic resonance (NMR) spectroscopy studies to trace the carbon skeleton's transformation or to identify metabolite structures. nih.govnih.gov

A common strategy for introducing deuterium is through the reduction of a suitable precursor with a deuterium-donating reagent. nih.gov For example, the corresponding ketone could be subjected to reductive amination using a deuterium source. Alternatively, base-catalyzed hydrogen/deuterium exchange can be used to label specific positions. researchgate.net For carbon-13 labeling, the synthesis would typically start from a commercially available ¹³C-labeled precursor, such as ¹³C-iodomethane, which can be incorporated into the molecular scaffold through a series of reactions. nih.govresearchgate.net

Below is a table summarizing potential isotopically labeled versions of this compound and their primary applications in research.

| Labeled Compound | Isotope | Label Position | Potential Synthetic Precursor | Primary Research Application |

| [1-²H]-1-(2-Methylcyclopropyl)ethan-1-amine | Deuterium (²H) | C1 (methine) | 1-(2-Methylcyclopropyl)ethan-1-one | Kinetic Isotope Effect (KIE) studies to probe enzymatic C-H bond activation at the C1 position. |

| [2,2,2-²H₃]-1-(2-Methylcyclopropyl)ethan-1-amine | Deuterium (²H) | C2 (methyl) | 1-(2-Methylcyclopropyl)-[2,2,2-²H₃]-ethan-1-one | Probing metabolic pathways involving the ethyl-amine side chain without impacting the chiral center. |

| [¹³C₁]-1-(2-Methylcyclopropyl)ethan-1-amine | Carbon-13 (¹³C) | C1 (methine) | 1-(2-Methylcyclopropyl)-[1-¹³C]-ethan-1-one | NMR-based mechanistic studies to trace the fate of the C1 carbon during metabolism or chemical reactions. |

| 1-(2-[¹³C-Methyl]cyclopropyl)ethan-1-amine | Carbon-13 (¹³C) | Cyclopropyl (B3062369) methyl | 2-[¹³C-Methyl]-cyclopropanecarboxaldehyde | Elucidating metabolic transformations involving the cyclopropyl ring. |

The synthesis and application of these labeled compounds are fundamental to advancing the understanding of the biochemical properties of this compound.

Theoretical and Computational Studies of 1 2 Methylcyclopropyl Ethan 1 Amine

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 1-(2-methylcyclopropyl)ethan-1-amine. These methods solve the electronic Schrödinger equation for the molecule, yielding detailed information about its geometry, stability, and electronic landscape. youtube.com

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to predict molecular properties from first principles, without reliance on empirical parameters. nih.govstackexchange.com For molecules like this compound, DFT, particularly using hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) or larger, offers a balance of computational cost and accuracy for determining optimized geometries, vibrational frequencies, and electronic properties. mdpi.com

These calculations can precisely predict key structural parameters. For instance, the strained cyclopropyl (B3062369) ring's C-C bond lengths are expected to be shorter than those in a typical alkane, while the bond connecting the ring to the ethylamine (B1201723) moiety will be influenced by both steric and electronic factors. The electron-donating nature of the amino group and the methyl group can also affect the charge distribution across the molecule. mdpi.com

Table 1: Predicted Geometric Parameters of this compound (Illustrative) Based on DFT B3LYP/6-31G(d,p) level of theory.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(ring)-C(ring) | ~1.51 Å |

| Bond Length | C(ring)-C(ethyl) | ~1.52 Å |

| Bond Length | C(ethyl)-N | ~1.47 Å |

| Bond Angle | C-C-C (in ring) | ~60° |

| Bond Angle | C(ring)-C(ethyl)-N | ~110° |

Conformational Analysis and Energetics of Stereoisomers

The structure of this compound features multiple chiral centers, leading to the existence of several stereoisomers (diastereomers and enantiomers). Furthermore, rotation around the single bonds allows for various conformations (rotamers). Computational chemistry is an indispensable tool for analyzing the relative stabilities of these different spatial arrangements. uwlax.edusapub.org

By systematically rotating key dihedral angles and performing geometry optimizations for each resulting structure, a potential energy surface can be mapped. These calculations reveal the lowest-energy (most stable) conformations and the energy barriers between them. For this molecule, key considerations include the relative orientation of the methyl group on the cyclopropyl ring (cis/trans with respect to the ethylamine group) and the rotational conformation of the ethylamine side chain. uwlax.edu Studies on similar substituted molecules have shown that even subtle conformational changes can lead to significant differences in energy and reactivity. mdpi.com

Table 2: Hypothetical Relative Energies of Stereoisomers and Conformers

| Stereoisomer/Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| (1R,2R)-trans, anti-periplanar | Lowest energy conformer | 0.00 |

| (1R,2R)-trans, gauche | Rotamer of ethylamine group | +1.2 |

| (1R,2S)-cis, anti-periplanar | Cis diastereomer | +2.5 |

| (1R,2S)-cis, gauche | Rotamer of cis diastereomer | +3.8 |

Elucidation of Reaction Mechanisms for Synthetic Pathways

Quantum chemical calculations are instrumental in understanding the mechanisms of chemical reactions. For the synthesis of this compound, computational studies can model potential synthetic routes, such as the reductive amination of 1-(2-methylcyclopropyl)ethan-1-one.

By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates and identifying the most plausible mechanistic pathway. Such studies can clarify the role of catalysts, solvents, and substituent effects on the reaction's feasibility and outcome.

Molecular Modeling and Simulations

While quantum calculations provide detailed electronic information, molecular modeling and simulations are used to explore the dynamic behavior and interactions of molecules over time.

Conformational Landscape Exploration

Exploring the conformational landscape involves identifying all low-energy shapes a molecule can adopt and the pathways to interconvert between them. Molecular dynamics (MD) simulations, which use classical mechanics to simulate the movement of atoms over time, are a primary tool for this purpose. mdpi.comdrexel.eduyoutube.comyoutube.com

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between all atoms at very short time intervals. This simulation would track the molecule's trajectory, revealing its flexibility, preferred conformations in solution, and the dynamics of its internal motions, providing a more realistic picture of its behavior than static quantum calculations alone.

Docking and Molecular Dynamics Simulations of Cyclopropylamine (B47189) Interactions

A key application of computational chemistry is in predicting how a small molecule might interact with a biological target, such as a protein or enzyme. nih.govvajdalab.org This is particularly relevant for cyclopropylamine derivatives, which are found in numerous pharmacologically active compounds. nih.gov

Molecular Docking: This technique predicts the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. researchgate.netnih.gov A docking study of this compound would involve computationally placing it into the active site of a target protein. Scoring functions are then used to estimate the strength of the interaction (binding energy), with lower scores typically indicating a more favorable interaction. biorxiv.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often performed on the ligand-protein complex to assess its stability and dynamics. A simulation over nanoseconds can reveal whether the docked pose is stable, how the protein conformation might adapt to the ligand, and which specific interactions (like hydrogen bonds or hydrophobic contacts) are most persistent over time. nih.gov

Table 3: Illustrative Molecular Docking Results with a Hypothetical Kinase Target

| Stereoisomer | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| (1R,2R)-trans | -8.5 | ASP-145, LEU-83 | Hydrogen Bond, Hydrophobic |

| (1R,2S)-cis | -7.2 | ASP-145, TYR-80 | Hydrogen Bond, Pi-Alkyl |

These simulations provide a powerful, atom-level view of molecular interactions, offering valuable hypotheses that can guide the design and development of new molecules for specific applications. biorxiv.org

Advanced Computational Methodologies Applied to Cyclopropylamine Systems (e.g., Many-Body Perturbation Theory)researchgate.net

While foundational computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) theory provide valuable qualitative insights into the electronic structure and geometry of molecular systems, achieving high chemical accuracy often requires more sophisticated approaches. numberanalytics.comwikipedia.org For complex molecules such as this compound, which features a strained ring system and conformational flexibility, advanced computational methodologies are essential for a precise quantitative understanding. Among these, Many-Body Perturbation Theory (MBPT) and Coupled Cluster (CC) theory represent the next tier of ab initio quantum chemical calculations. wikipedia.orgpku.edu.cn

Detailed research findings from the application of Many-Body Perturbation Theory specifically to this compound are not extensively available in the public literature. This is largely due to the significant computational cost associated with such high-level calculations on a molecule of this size. numberanalytics.com However, the principles of these methodologies and their application to smaller, related systems allow for a clear projection of the crucial insights they would offer.

The primary limitation of the Hartree-Fock method is its failure to adequately account for the correlated motion of electrons. bragitoff.comntnu.no It treats each electron as moving in an average field of all other electrons, neglecting the instantaneous electron-electron repulsions that give rise to the correlation energy. osti.govchemrxiv.org Post-Hartree-Fock methods, such as MBPT, are designed to systematically recover this correlation energy. wikipedia.orgchemeurope.com

MBPT treats the electron correlation as a perturbation to the Hartree-Fock Hamiltonian. aps.org The theory is typically implemented as Møller-Plesset perturbation theory, which provides successive corrections at different orders (MP2, MP3, MP4, etc.). fiveable.me The second-order correction (MP2) is the most common and offers a significant improvement over HF at a manageable computational cost, capturing the bulk of the dynamic correlation effects.

Were MBPT to be applied to the this compound system, it would provide highly reliable data on several key properties:

Conformational Energetics: The relative energies of different stereoisomers and conformers could be calculated with high precision. This is critical for understanding the molecule's potential energy surface and the population distribution of its various shapes at thermal equilibrium.

Electronic Properties: Accurate predictions of fundamental electronic characteristics, such as vertical ionization potential (the energy required to remove an electron) and electron affinity, would be possible. researchgate.netuv.eswikipedia.org Green's function methods, which are closely related to MBPT, are specifically designed for the direct and accurate calculation of these properties. researchgate.net

Reaction Barriers: For studies involving the reactivity of the amine or the cyclopropyl ring, MBPT can provide benchmark-quality activation energies, offering a more reliable picture of reaction kinetics than is possible with less computationally intensive methods.

Coupled Cluster (CC) theory offers an even more rigorous, non-perturbative treatment of electron correlation. wikipedia.orgnumberanalytics.com Methods like CCSD(T), which includes single and double excitations iteratively and a perturbative correction for triple excitations, are often considered the "gold standard" in computational chemistry for single-reference systems. wikipedia.orgaps.org They provide benchmark data against which other methods are often judged. The application of CCSD(T) would yield the most accurate theoretical data currently achievable for the title compound, albeit at a very high computational expense. aip.org

The table below provides a conceptual comparison of these advanced methods with more common theoretical approaches, illustrating the trade-off between accuracy and computational cost.

Table 1: Conceptual Comparison of Computational Chemistry Methods for Cyclopropylamine Systems

| Method | Treatment of Electron Correlation | Typical Accuracy for Energetics | Relative Computational Cost |

| Hartree-Fock (HF) | None (only exchange) | Low | Low |

| Density Functional Theory (DFT) | Approximated via an exchange-correlation functional | Medium to High (functional dependent) | Low to Medium |

| MP2 (MBPT) | Includes second-order perturbation correction | High | Medium to High |

| CCSD(T) (Coupled Cluster) | High-level iterative inclusion of single and double excitations + perturbative triples | Very High ("Gold Standard") | Very High |

Conclusion and Future Research Directions

Summary of Current Research Advancements in 1-(2-Methylcyclopropyl)ethan-1-amine Chemistry

Dedicated public research focused exclusively on this compound is not extensively documented, suggesting it is a novel or underexploited chemical entity. However, the broader class of cyclopropylamines, to which this compound belongs, is the subject of significant and ongoing research. nih.gov Cyclopropylamines are recognized for the unique electronic and steric properties conferred by the three-membered ring, combined with the reactivity of the amine group. nih.gov These characteristics make them valuable in medicinal chemistry, agrochemicals, and materials science. longdom.orgcredenceresearch.com

Recent advancements in the field have concentrated on developing new synthetic methodologies that offer greater control over stereochemistry, which is crucial for pharmaceutical applications. nih.govnih.gov Innovations include adaptations of classical cyclopropanation methods like the Simmons-Smith reaction and metal-catalyzed reactions of diazo compounds to better incorporate the nitrogen functionality. nih.gov Furthermore, modern techniques such as Kulinkovich reactions applied to amides and nitriles, as well as metal-catalyzed C-H functionalization, are expanding the toolkit for creating complex cyclopropylamine (B47189) derivatives. nih.gov While these methods have not been specifically reported for the synthesis of this compound, they represent the current state-of-the-art and form the foundation for future work on this specific molecule.

Identification of Unexplored Synthetic Avenues and Methodological Innovations

The synthesis of this compound, a chiral compound, presents opportunities for leveraging modern asymmetric synthesis techniques that remain largely unexplored for this specific target.

Unexplored Synthetic Avenues:

Chemoenzymatic Synthesis: The use of engineered enzymes for cyclopropanation offers a promising route to high diastereo- and enantioselectivity, often under mild, environmentally friendly conditions. nih.gov A potential pathway could involve the biocatalytic cyclopropanation of a suitable olefin precursor followed by chemical conversion to the target amine.

Asymmetric Catalysis: Transition-metal catalysis using chiral ligands is a powerful tool for constructing stereodefined cyclopropanes. nih.gov Applying these advanced catalytic systems to precursors of this compound could provide efficient access to specific stereoisomers, which is critical for evaluating its potential as a pharmaceutical intermediate.

Homoenolate Chemistry: Recent developments in using ketone zinc/copper homoenolates as electrophilic intermediates offer a novel approach to synthesizing substituted cyclopropylamines. nih.govchemrxiv.org Adapting this methodology could provide a direct and highly diastereoselective route to trans-2-substituted cyclopropylamines like the target compound from readily available α-chloroaldehydes. chemrxiv.org

A comparison of these potential innovative approaches with classical methods is summarized below.

| Methodological Approach | Potential Advantages for Synthesizing this compound | Key Challenges |

| Chemoenzymatic Synthesis | High enantioselectivity and diastereoselectivity; mild reaction conditions; sustainable. nih.gov | Enzyme development and optimization for the specific substrate. |

| Asymmetric Catalysis | High stereocontrol; broad substrate scope; well-established principles. nih.gov | Cost and toxicity of metal catalysts; complex ligand synthesis. nih.gov |

| Homoenolate Chemistry | High diastereoselectivity; use of readily available starting materials. nih.govchemrxiv.org | Control of reaction conditions to manage reactive intermediates. |

| Classical Methods (e.g., Curtius Rearrangement) | Well-documented and reliable for general cyclopropylamine synthesis. nih.gov | Often requires harsh reagents; may lack stereocontrol. |

Future Potential for this compound as a Key Chemical Intermediate

The structural features of this compound make it a promising building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. credenceresearch.com The cyclopropylamine motif is a prevalent pharmacophore found in numerous biologically active compounds. chemrxiv.org

Its potential applications as a chemical intermediate include:

Pharmaceutical Scaffolding: The rigid cyclopropane (B1198618) ring can act as a bioisostere for other groups, helping to lock a molecule into a specific conformation for optimal binding to a biological target. credenceresearch.com Its incorporation can enhance metabolic stability, improve target binding potency, and increase cell membrane permeability. bohrium.com

Agrochemical Synthesis: Cyclopropylamine derivatives are crucial intermediates in the production of modern herbicides, fungicides, and insecticides, valued for their biological activity and stability. longdom.org

Ring-Opening Reactions: The inherent strain of the cyclopropane ring allows it to participate in unique ring-opening reactions, providing access to diverse linear amine structures that are otherwise difficult to synthesize. nih.gov This reactivity makes it a versatile intermediate for creating novel molecular skeletons.

The demand for cyclopropylamine derivatives is projected to grow, driven by increasing investment in drug discovery and the development of high-performance crop protection technologies. credenceresearch.com

Interdisciplinary Research Opportunities for Cyclopropylamine Scaffolds

The unique properties of the cyclopropylamine scaffold, embodied by compounds like this compound, open avenues for research beyond traditional organic synthesis and medicinal chemistry.

Materials Science: The rigid and compact nature of the cyclopropyl (B3062369) group can be exploited in the design of advanced polymers and coatings. longdom.org Incorporating this moiety could lead to materials with unique mechanical, thermal, or optical properties. Further research could explore its use as a monomer or cross-linking agent.

Biocatalysis and Green Chemistry: Developing sustainable, enzyme-based production methods for chiral cyclopropylamines is a significant interdisciplinary challenge. longdom.org This involves collaboration between synthetic chemists, enzymologists, and biochemical engineers to design and scale up efficient biocatalytic processes. nih.gov

Chemical Biology: Cyclopropylamine-containing molecules can be designed as chemical probes to study biological systems. For instance, their conformational rigidity and specific binding properties could be used to investigate enzyme active sites or protein-protein interactions.

Computational Chemistry: The complex stereoelectronics of the cyclopropane ring present interesting challenges for computational modeling. chemeo.comchemeo.com Advanced computational studies could predict the reactivity, stability, and biological activity of new derivatives, guiding synthetic efforts and accelerating the discovery process.

These interdisciplinary opportunities highlight the broad potential of the cyclopropylamine scaffold to contribute to diverse scientific and technological fields.

Q & A

Q. What are the recommended laboratory methods for synthesizing 1-(2-Methylcyclopropyl)ethan-1-amine?

- Methodological Answer : A robust approach involves the catalytic reduction of oxime precursors under mild conditions. For example, heterogeneous palladium catalysts (e.g., Pd/C) can reduce oximes to amines using H₂ (1 atm) in aqueous media, achieving high yields and selectivity . Alternative routes include cyclopropane ring formation via Simmons-Smith reactions followed by amine functionalization. AI-driven synthesis planning tools (e.g., Template_relevance models) can predict optimal pathways by leveraging databases like Reaxys and PISTACHIO, prioritizing precursor compatibility and reaction plausibility scores ≥0.01 .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Cyclopropyl protons typically resonate between δ 0.5–1.5 ppm, while the amine proton appears as a broad signal near δ 1.8–2.5 ppm. Adjacent methyl groups split signals into distinct multiplets .

- HRMS (ESI) : Accurate mass measurement (e.g., [M+H]⁺) confirms molecular formula. For example, 1-(4-isopropylphenyl)ethan-1-amine (a structural analog) shows a calculated m/z of 178.1590 and observed m/z of 178.1586 .

- IR Spectroscopy : N-H stretching (~3200–3400 cm⁻¹) and cyclopropane ring vibrations (~1000–1100 cm⁻¹) provide structural confirmation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data across catalytic systems for this compound?

- Methodological Answer : Systematic comparative studies are essential:

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd/C, Pd(OAc)₂) against non-precious metals (e.g., Ni, Fe) under identical conditions (solvent, temperature, H₂ pressure). Monitor reaction progress via GC-MS or HPLC .

- Kinetic Analysis : Determine activation energies (Arrhenius plots) to identify rate-limiting steps. For example, steric hindrance from the methylcyclopropyl group may slow nucleophilic attack in certain systems.

- Computational Modeling : Density Functional Theory (DFT) can model transition states to explain divergent reactivities (e.g., steric vs. electronic effects) .

Q. What strategies mitigate byproduct formation during synthesis?

- Methodological Answer :

- Reaction Optimization : Lower reaction temperatures (e.g., 25–40°C) reduce side reactions like cyclopropane ring opening. Use polar aprotic solvents (e.g., THF, DMF) to stabilize intermediates .

- Purification Techniques : Employ flash chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the amine from imine or over-reduction byproducts.

- Byproduct Analysis : LC-MS or 2D NMR (e.g., HSQC, HMBC) identifies impurities. For example, trace oxidation products (e.g., nitriles) may form if oxidizing agents are present .

Q. How do computational tools enhance synthetic pathway prediction for derivatives?

- Methodological Answer : AI platforms integrate retrosynthetic analysis with multi-database mining (e.g., BKMS_METABOLIC, Reaxys_biocatalysis) to propose routes for methylcyclopropyl-amine derivatives. Key steps:

- Precursor Scoring : Prioritize commercially available starting materials (e.g., cyclopropanecarboxylic acid derivatives).

- Template Relevance : Apply ring-breaking or biocatalytic templates to modify the cyclopropane core .

- Feasibility Metrics : Filter routes by synthetic complexity (e.g., <6 steps) and hazard scores (e.g., avoid explosive intermediates) .

Safety and Stability Considerations

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Store under inert atmosphere (N₂ or Ar) at 2–8°C to prevent amine oxidation. Incompatible with strong acids/bases (risk of exothermic decomposition) .

- Spill Management : Absorb spills with vermiculite, seal in containers, and dispose via licensed hazardous waste facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.